N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide, commonly known as F 13640, is a chemical compound that belongs to the benzamide family. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The dopamine D3 receptor has been implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and depression. F 13640 has been extensively studied for its potential therapeutic applications in these disorders.
Mécanisme D'action
F 13640 acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysfunction in this system has been implicated in several neuropsychiatric disorders. By blocking the dopamine D3 receptor, F 13640 reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. It also improves cognitive function and reduces negative symptoms in schizophrenia by modulating dopamine transmission in the prefrontal cortex.
Biochemical and Physiological Effects:
F 13640 has been shown to have several biochemical and physiological effects. It has a high affinity and selectivity for the dopamine D3 receptor, which makes it a potent antagonist of this receptor. It also increases dopamine release in the prefrontal cortex, which is a key brain region involved in mood regulation. F 13640 has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function and reduce negative symptoms in schizophrenia, and increase dopamine release in the prefrontal cortex in depression.
Avantages Et Limitations Des Expériences En Laboratoire
F 13640 has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a potent tool for studying the role of this receptor in neuropsychiatric disorders. However, its potency and selectivity also make it difficult to use in in vivo experiments, as it can lead to off-target effects. Additionally, the synthesis of F 13640 is complex and time-consuming, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of F 13640. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and anxiety disorders. Another direction is to develop more selective and potent dopamine D3 receptor antagonists that can be used in in vivo experiments. Additionally, further research is needed to elucidate the precise mechanisms of action of F 13640 in neuropsychiatric disorders, which could lead to the development of more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of F 13640 involves several steps, including the reaction of 4-fluoroacetophenone with ethyl magnesium bromide to yield 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with thionyl chloride and methanol to obtain 2-(4-fluorophenyl)ethyl methyl sulfide. The final step involves the reaction of this intermediate with 2-amino-5-methoxybenzoic acid to yield F 13640.
Applications De Recherche Scientifique
F 13640 has been extensively studied for its potential therapeutic applications in several neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, schizophrenia, and depression. In addiction, F 13640 has been shown to reduce drug-seeking behavior in animal models of addiction. In schizophrenia, F 13640 has been shown to improve cognitive function and reduce negative symptoms. In depression, F 13640 has been shown to increase dopamine release in the prefrontal cortex, which is a key brain region involved in mood regulation.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-11-14(22-2)7-8-15(16)17(20)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZHEOUFRZICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.